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The voltage-gated sodium channel Nav1.7, encoded by the SCCN9A gene, stands as a critical
gatekeeper in the initiation and propagation of action potentials, particularly within the pain
pathway.[1] Its unique biophysical properties and preferential expression in peripheral sensory
neurons have positioned it as a key therapeutic target for a new generation of analgesics.[2][3]
This technical guide provides an in-depth exploration of the function of Nav1.7 in action
potential generation, summarizing key quantitative data, detailing experimental protocols, and
visualizing complex signaling and experimental workflows.

Core Function: The "Threshold-Setting" Channel

Nav1l.7's primary role in action potential generation is to act as a "threshold channel,"
amplifying small, sub-threshold depolarizations in nociceptor terminals.[2][4] This function is
conferred by its distinct gating kinetics, particularly its slow closed-state inactivation.[4][5] This
property allows the channel to remain available for activation in response to gradual
depolarizing inputs, such as those produced by generator potentials at sensory nerve endings.
[4][5] By producing a "ramp" current in response to these slow depolarizations, Nav1.7
effectively lowers the threshold for firing an action potential, setting the gain of nociceptive
neurons.[2][5][6]

While other sodium channels, like Nav1.8, contribute the majority of the inward sodium current
during the upstroke of the action potential in nociceptors, Nav1.7's amplification of the initial
stimulus is the crucial first step.[5][7] This interplay is essential for normal pain signaling.[7]

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b8103251?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC6470000/
https://pubs.acs.org/doi/10.1021/cn500171p
https://pmc.ncbi.nlm.nih.gov/articles/PMC10166096/
https://pubs.acs.org/doi/10.1021/cn500171p
https://pmc.ncbi.nlm.nih.gov/articles/PMC6424805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6424805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6589956/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6424805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6589956/
https://pubs.acs.org/doi/10.1021/cn500171p
https://pmc.ncbi.nlm.nih.gov/articles/PMC6589956/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6729696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6589956/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11465073/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11465073/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8103251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Loss-of-function mutations in SCN9A lead to congenital insensitivity to pain (CIP), a rare
condition where individuals cannot feel pain, underscoring the indispensable role of Nav1.7 in
nociception.[4][8][9] Conversely, gain-of-function mutations result in debilitating pain syndromes
like inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder (PEPD),
characterized by neuronal hyperexcitability.[6][10][11]

Quantitative Biophysical Properties of Nav1.7

The precise function of Nav1.7 is dictated by its voltage-dependent gating properties. These
have been extensively characterized using patch-clamp electrophysiology in heterologous
expression systems (e.g., HEK293 cells) and dorsal root ganglion (DRG) neurons. The
following tables summarize key quantitative data for wild-type and mutant Navl1.7 channels.

. Mutant Mutant
Wild-Type
Parameter hNav1.7 (1848T hNav1l.7 Reference(s)
hNav1.7
- IEM) (L858H - IEM)
~15 mVv ~15 mVv
Activation (V1/2) - hyperpolarizing hyperpolarizing [6]
shift shift
Steady-State
Fast Inactivation -73.6+£1.1mV -75.8+ 1.1 mV -76.1+£1.2 mV [6]
(V1/2)
Ramp Current ) Significantly Significantly
_ Baseline [6]
Amplitude Increased Increased

Table 1: Biophysical Properties of Wild-Type and Inherited Erythromelalgia (IEM) Mutant
hNav1.7 Channels. Data from whole-cell patch-clamp recordings in HEK293 cells. The
hyperpolarizing shift in the voltage-dependence of activation in IEM mutants leads to channels
that open at more negative membrane potentials, closer to the resting potential, resulting in
increased excitability.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6424805/
https://pubmed.ncbi.nlm.nih.gov/30795902/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2978801/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6729696/
https://pubmed.ncbi.nlm.nih.gov/22035805/
https://en.wikipedia.org/wiki/Erythromelalgia
https://pmc.ncbi.nlm.nih.gov/articles/PMC6729696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6729696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6729696/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8103251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Recovery from Recovery from

Inactivation
. ] Fast Fast
Condition Time Constant o o Reference(s)
Inactivation Inactivation
(t) at -20 mV
(tF) (tS)
Navl.7 alone 19.8+3.6 ms 19.6 + 0.8 ms 933.4 £ 54.6 ms [12]
Navl1l.7 + 31
) 1.8+0.2ms 6.6 £ 0.6 ms 53.2+12.7ms [12]
subunit

Table 2: Modulation of Navl1.7 Gating by the 31 Subunit. Data from whole-cell patch-clamp
recordings in Xenopus oocytes. The 1 subunit significantly accelerates the rate of inactivation
and the recovery from fast inactivation, highlighting the importance of auxiliary subunits in
modulating Nav1.7 function.

Key Experimental Protocols for Studying Navl.7
Function

The elucidation of Nav1.7's role in action potential generation has been made possible through
a variety of sophisticated experimental techniques. Detailed below are the methodologies for
some of the key experiments cited.

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for characterizing the biophysical properties of ion channels like
Navl.7.

Objective: To measure voltage-dependent sodium currents mediated by Nav1.7 channels
expressed in a cellular system.

Methodology:

e Cell Culture and Transfection: Human embryonic kidney (HEK293) cells or other suitable cell
lines are cultured under standard conditions. The cells are then transiently transfected with a
plasmid vector containing the cDNA for the human Navl.7 a-subunit (and any auxiliary
subunits, such as 1). A marker gene, such as green fluorescent protein (GFP), is often co-
transfected to identify successfully transfected cells.
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» Electrophysiological Recording:

o

Transfected cells are identified by fluorescence microscopy.

A glass micropipette with a tip diameter of ~1 um, filled with an intracellular-like solution, is
brought into contact with the cell membrane.

A gigaohm seal is formed between the pipette tip and the cell membrane.

The membrane patch under the pipette tip is ruptured by gentle suction, establishing a
whole-cell configuration, where the pipette solution is continuous with the cytoplasm.

The cell is voltage-clamped at a holding potential (e.g., -100 mV) where most Nav1.7
channels are in a closed, non-inactivated state.

A series of voltage steps are applied to elicit sodium currents. To measure the voltage-
dependence of activation, depolarizing pulses of increasing magnitude are applied. To
measure steady-state inactivation, a series of pre-pulses of varying voltages are applied
before a test pulse to a fixed depolarized potential.

o Data Analysis: The recorded currents are analyzed to determine parameters such as the

voltage at which half of the channels are activated (V1/2 of activation), the voltage at which

half of the channels are inactivated (V1/2 of inactivation), and the time constants of

activation, inactivation, and recovery from inactivation.

Generation and Study of iPSC-Derived Nociceptors

Induced pluripotent stem cells (iPSCs) from patients with Nav1.7 channelopathies and healthy

controls provide a powerful human-relevant model system.

Objective: To study the function of Nav1.7 in human nociceptors and the cellular phenotype of

Navl.7-related pain disorders.

Methodology:

e IPSC Generation: Fibroblasts or other somatic cells are obtained from skin biopsies of

patients and healthy controls. These cells are reprogrammed into iPSCs using established

protocols (e.g., transduction with Yamanaka factors).
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» Nociceptor Differentiation: The iPSCs are differentiated into a nociceptor-like lineage using a
directed differentiation protocol. This typically involves a multi-step process using a specific
cocktail of small molecules and growth factors to guide the cells through developmental

stages, mimicking in vivo neurogenesis.

o Functional Characterization: The differentiated nociceptors are characterized to confirm their
identity and functional properties. This includes:

o Immunocytochemistry: Staining for nociceptor-specific markers (e.g., peripherin, Brn3a)
and Navl.7.

o Electrophysiology: Performing current-clamp recordings to measure action potential firing
properties in response to depolarizing current injections. The rheobase (the minimum
current required to elicit an action potential) is a key measure of neuronal excitability.

o Calcium Imaging: Loading the cells with a calcium-sensitive dye and measuring changes
in intracellular calcium in response to stimuli like capsaicin.

Nociceptor-Specific Knockout Mouse Models

The Cre-loxP system allows for the targeted deletion of the Scn9a gene in specific neuronal
populations to dissect the in vivo role of Navl.7.

Obijective: To investigate the contribution of Nav1.7 in nociceptive neurons to pain behaviors in

vivo.
Methodology:
e Generation of Transgenic Mice:

o A mouse line is engineered to have loxP sites flanking a critical exon of the Scn9a gene
(Scn9aflox/flox).

o This line is crossed with a mouse line that expresses Cre recombinase under the control
of a nociceptor-specific promoter, such as the Nav1.8 promoter (Nav1.8-Cre).

o Genotyping: Offspring are genotyped to identify mice that are homozygous for the floxed
Scn9a allele and carry the Nav1.8-Cre transgene.
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» Behavioral Phenotyping: The nociceptor-specific Navl.7 knockout mice and their littermate
controls are subjected to a battery of behavioral tests to assess their responses to noxious
stimuli, including:

[¢]

Thermal Nociception: Hot plate test, Hargreaves test (radiant heat).

o Mechanical Nociception: Von Frey filaments to measure mechanical withdrawal
thresholds.

o Inflammatory Pain Models: Injection of inflammatory agents (e.g., formalin, carrageenan)
into the paw and measurement of pain-related behaviors (e.g., licking, flinching).

o Neuropathic Pain Models: Surgical models of nerve injury (e.g., chronic constriction injury)
followed by assessment of mechanical allodynia and thermal hyperalgesia.

Visualizing Nav1.7 in Action: Signhaling Pathways
and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to
Nav1.7 function and its investigation.

Nociceptor Terminal

Generator Potential

Click to download full resolution via product page

Caption: Role of Nav1.7 in action potential initiation in a nociceptor.
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Caption: Consequences of Nav1.7 mutations on pain phenotype.
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Experimental Workflow for iPSC-Derived Nociceptors
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Caption: Workflow for studying Nav1.7 in iPSC-derived nociceptors.
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Implications for Drug Development

The critical role of Nav1.7 in pain signaling makes it a highly attractive target for the
development of novel analgesics.[13][14][15] The goal is to create selective Nav1.7 inhibitors
that can replicate the pain-free phenotype of individuals with CIP without the side effects
associated with non-selective sodium channel blockers.[2][16]

Challenges in this area include achieving high selectivity for Nav1.7 over other sodium channel
isoforms, particularly Nav1.5 in the heart, to avoid cardiovascular toxicity.[2] The clinical
development of Nav1.7 antagonists has been met with mixed results, suggesting that a deeper
understanding of the channel's complex biology and its role in different pain states is still
needed.[13][17] The use of human-based model systems, such as iPSC-derived nociceptors
from patients with Nav1.7 channelopathies, will be invaluable for validating new therapeutic
strategies and predicting clinical efficacy.[4][8]

In conclusion, Nav1.7's function as a threshold-setting channel is fundamental to the
generation of action potentials in nociceptive neurons. Its unique biophysical properties have
been meticulously characterized, and its central role in pain perception is firmly established
through human genetics and preclinical models. Continued research into the intricate
mechanisms governing Navl1.7 function and regulation will undoubtedly pave the way for the
development of more effective and safer pain therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. pubs.acs.org [pubs.acs.org]

¢ 3. AReview of the Therapeutic Targeting of SCN9A and Nav1l.7 for Pain Relief in Current
Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.physoc.org/abstracts/why-sodium-channel-nav1-7-is-required-for-pain-sensation/
https://www.yaoxuexuebao-05134870.com/article/development-of-analgesic-drugs-targeting-nav17-advances-in-clinical-trials-and-discovery-of-selective-inhibitors
https://heal.nih.gov/news/stories/nav17-promising-target-for-new-pain-treatments
https://pubs.acs.org/doi/10.1021/cn500171p
https://pubmed.ncbi.nlm.nih.gov/30301756/
https://pubs.acs.org/doi/10.1021/cn500171p
https://www.physoc.org/abstracts/why-sodium-channel-nav1-7-is-required-for-pain-sensation/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6786914/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6424805/
https://pubmed.ncbi.nlm.nih.gov/30795902/
https://www.benchchem.com/product/b8103251?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6470000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6470000/
https://pubs.acs.org/doi/10.1021/cn500171p
https://pmc.ncbi.nlm.nih.gov/articles/PMC10166096/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10166096/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8103251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

4. Defining the Functional Role of NaV1.7 in Human Nociception - PMC
[pmc.ncbi.nlm.nih.gov]

5. Navl.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nim.nih.gov]

6. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited
Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

7. Interplay of Nav1.8 and Navl1.7 channels drives neuronal hyperexcitability in neuropathic
pain - PMC [pmc.ncbi.nim.nih.gov]

8. Defining the Functional Role of NaV1.7 in Human Nociception - PubMed
[pubmed.ncbi.nim.nih.gov]

9. Two Novel Mutations of SCN9A (Nav1.7) are Associated with Partial Congenital
Insensitivity to Pain - PMC [pmc.ncbi.nlm.nih.gov]

10. Treatment of Na(v)1.7-mediated pain in inherited erythromelalgia using a novel sodium
channel blocker - PubMed [pubmed.ncbi.nim.nih.gov]

11. Erythromelalgia - Wikipedia [en.wikipedia.org]

12. Gating Properties of Navl.7 and Nav1.8 Peripheral Nerve Sodium Channels - PMC
[pmc.ncbi.nlm.nih.gov]

13. physoc.org [physoc.org]

14. Development of analgesic drugs targeting Nav1.7: advances in clinical trials and
discovery of selective inhibitors [yaoxuexuebao-05134870.com]

15. Closing in on Navl1.7: A Promising Target for New Pain Treatments | NIH HEAL Initiative
[heal.nih.gov]

16. Insensitivity to Pain upon Adult-Onset Deletion of Nav1.7 or Its Blockade with Selective
Inhibitors - PubMed [pubmed.ncbi.nim.nih.gov]

17. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium
Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Role of Nav1.7 in Action Potential Generation: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8103251#the-function-of-nav1-7-in-action-potential-
generation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6424805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6424805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6589956/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6729696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6729696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11465073/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11465073/
https://pubmed.ncbi.nlm.nih.gov/30795902/
https://pubmed.ncbi.nlm.nih.gov/30795902/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2978801/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2978801/
https://pubmed.ncbi.nlm.nih.gov/22035805/
https://pubmed.ncbi.nlm.nih.gov/22035805/
https://en.wikipedia.org/wiki/Erythromelalgia
https://pmc.ncbi.nlm.nih.gov/articles/PMC6763856/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6763856/
https://www.physoc.org/abstracts/why-sodium-channel-nav1-7-is-required-for-pain-sensation/
https://www.yaoxuexuebao-05134870.com/article/development-of-analgesic-drugs-targeting-nav17-advances-in-clinical-trials-and-discovery-of-selective-inhibitors
https://www.yaoxuexuebao-05134870.com/article/development-of-analgesic-drugs-targeting-nav17-advances-in-clinical-trials-and-discovery-of-selective-inhibitors
https://heal.nih.gov/news/stories/nav17-promising-target-for-new-pain-treatments
https://heal.nih.gov/news/stories/nav17-promising-target-for-new-pain-treatments
https://pubmed.ncbi.nlm.nih.gov/30301756/
https://pubmed.ncbi.nlm.nih.gov/30301756/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6786914/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6786914/
https://www.benchchem.com/product/b8103251#the-function-of-nav1-7-in-action-potential-generation
https://www.benchchem.com/product/b8103251#the-function-of-nav1-7-in-action-potential-generation
https://www.benchchem.com/product/b8103251#the-function-of-nav1-7-in-action-potential-generation
https://www.benchchem.com/product/b8103251#the-function-of-nav1-7-in-action-potential-generation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8103251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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